5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a 4-(2-fluorophenyl)piperazine moiety, and an ethyl group at position 2. Its design integrates pharmacophores known for interacting with central nervous system (CNS) receptors, such as dopamine and serotonin receptors, due to the piperazine and halogenated aryl groups .
Properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-6-5-7-16(24)14-15)29-12-10-28(11-13-29)18-9-4-3-8-17(18)25/h3-9,14,20,31H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCNZYCMJNYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
- Piperazine Moiety : Commonly associated with various pharmacological effects, including antipsychotic and anxiolytic properties.
- Chlorophenyl and Fluorophenyl Substituents : These groups can enhance lipophilicity and modulate receptor interactions.
Research indicates that compounds containing thiazole and triazole rings exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Many derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : The compound's structure suggests potential inhibition of cancer cell proliferation.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing central nervous system activities.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Studies
-
Cytotoxicity in Melanoma Cells :
A study demonstrated that a related triazole derivative exhibited a selective cytotoxic effect on melanoma cells (VMM917) compared to normal cells. The compound induced cell cycle arrest at the S phase and decreased melanin production, suggesting its potential as an alternative chemotherapeutic agent in melanoma treatment . -
Antimicrobial Efficacy :
A series of thiazole derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity, highlighting the potential of thiazoles in developing new antibiotics . -
Enzyme Inhibition Studies :
Research on similar compounds showed strong inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The IC50 values indicated significant potency compared to standard inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations
Piperazine Substituents: The target compound’s 2-fluorophenyl piperazine substituent (vs. ethyl in ) may enhance receptor selectivity due to fluorine’s electronegativity and small size, favoring π-π stacking or hydrogen bonding .
Aryl Group Geometry :
- highlights that fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the core, which could influence binding pocket interactions in the target molecule .
Heterocyclic Core :
- Thiazolo-triazole cores (target, –2) are distinct from thiazole-pyrazoline () or triazole-thiol () systems. The triazole’s nitrogen-rich structure may improve metabolic stability compared to pyrazoline derivatives .
Pharmacological and Physicochemical Insights
Antimicrobial Potential
- and emphasize that triazole-thiadiazole and triazole-thiol derivatives exhibit antifungal activity via 14-α-demethylase lanosterol inhibition.
ADME Properties
- The hydroxyl group at position 6 may improve aqueous solubility but reduce membrane permeability. In contrast, ’s ethyl-substituted analog likely has higher lipophilicity, favoring CNS penetration .
- Fluorine’s metabolic stability (target compound) could prolong half-life compared to ’s methoxy/ethoxy groups, which are prone to oxidative demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
